2-FURYL[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Description
2-Furyl[4-(4-methylbenzyl)piperazino]methanone is a piperazine-derived compound featuring a furan-2-carbonyl group linked to a 4-methylbenzyl-substituted piperazine ring. Its molecular formula is C₁₈H₂₁N₂O₂ (molecular weight: 297.37 g/mol). The 4-methylbenzyl substituent enhances hydrophobicity, which may influence membrane permeability and bioavailability .
Properties
IUPAC Name |
furan-2-yl-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-14-4-6-15(7-5-14)13-18-8-10-19(11-9-18)17(20)16-3-2-12-21-16/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFWYLXQGPAEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns and Electronic Effects
The target compound’s 4-methylbenzyl group distinguishes it from structurally related analogs. Below is a comparative analysis of key derivatives:
| Compound Name | Substituent on Piperazine | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 2-Furyl[4-(4-methylbenzyl)piperazino]methanone | 4-Methylbenzyl | C₁₈H₂₁N₂O₂ | 297.37 | Lipophilic, potential CNS activity | |
| 4-(4-Bromophenylsulfonyl)piperazinomethanone | 4-Bromophenylsulfonyl | C₁₆H₁₆BrN₂O₃S | 396.28 | Enhanced electron-withdrawing effects; antimicrobial applications | |
| 4-(2-Fluorobenzyl)piperazinomethanone | 2-Fluorobenzyl | C₁₇H₁₈FN₃O | 299.14 | Fluorine improves metabolic stability; kinase inhibition | |
| 4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazinomethanone | 4-Amino-6,7-dimethoxyquinazolinyl | C₂₁H₂₃N₅O₄ | 409.44 | High solubility (~25 mg/mL in DMSO); anticancer potential | |
| (4-Benzylpiperazino)[1-(3-chloro-5-trifluoromethyl-2-pyridinyl)piperidinyl]methanone | Benzyl + trifluoromethylpyridinyl | C₂₃H₂₆ClF₃N₄O | 466.93 | Dual aromatic systems; neurokinin receptor antagonism |
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl group in the target compound donates electrons, enhancing piperazine basicity, whereas sulfonyl or halogenated analogs (e.g., bromophenylsulfonyl in ) exhibit electron-withdrawing effects, altering receptor binding kinetics.
- Solubility: The quinazolinyl derivative in has superior solubility due to polar amino and methoxy groups, contrasting with the target compound’s moderate solubility from its hydrophobic methylbenzyl group.
- Bioactivity : Fluorinated analogs (e.g., ) often show improved metabolic stability, while trifluoromethylpyridinyl derivatives () target neurokinin receptors.
Pharmacological and Physicochemical Properties
- LogP : The target’s higher LogP reflects its lipophilicity, favoring blood-brain barrier penetration.
- Thermal Stability : Sulfonyl derivatives () exhibit higher thermal stability due to strong S=O bonds.
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